molecular formula C12H11F3O3 B8362622 2,2-Dimethyl-7-(trifluoromethoxy)chroman-4-one

2,2-Dimethyl-7-(trifluoromethoxy)chroman-4-one

Cat. No.: B8362622
M. Wt: 260.21 g/mol
InChI Key: HVESDQRZTWMGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-7-(trifluoromethoxy)chroman-4-one is a useful research compound. Its molecular formula is C12H11F3O3 and its molecular weight is 260.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11F3O3

Molecular Weight

260.21 g/mol

IUPAC Name

2,2-dimethyl-7-(trifluoromethoxy)-3H-chromen-4-one

InChI

InChI=1S/C12H11F3O3/c1-11(2)6-9(16)8-4-3-7(5-10(8)18-11)17-12(13,14)15/h3-5H,6H2,1-2H3

InChI Key

HVESDQRZTWMGHY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2)OC(F)(F)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Eaton's reagent (225 mL) was heated to 70° C. and 3-methylbut-2-enoic acid (28.1 g, 281 mmol) and 3-(trifluoromethoxy)phenol (25.0 g, 140 mmol) were added. After 30 min, additional 3-methylbut-2-enoic acid (1 equiv, 14 g) was added and heating was continued. After 30 min, additional Eaton's reagent (150 mL) was added and heating was continued for 35 min. The dark solution was cooled and poured into ice. The aqueous suspension was extracted with Et2O (300 mL), and the organic portion was washed with water (75 mL) and brine (50 mL). The organic portion was dried (Na2SO4), filtered, concentrated, and purified by silica gel chromatography (gradient elution, 0-20% EtOAc/hexanes) to give the title compound (11.7 g, 45.0 mmol, 32%) as a white solid. MS (ESI) m/z 261 (M+H)+.
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
225 mL
Type
solvent
Reaction Step Four
Yield
32%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.